molecular formula C9H14O3 B1178399 scorpion toxin AaH IT4 CAS No. 130726-76-0

scorpion toxin AaH IT4

Cat. No. B1178399
CAS RN: 130726-76-0
InChI Key:
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Description

The toxin AaH IT4, also known as AaH-II, is a 64 amino acid peptide derived from the venom of the scorpion Androctonus australis Hector . It specifically targets voltage-gated Na+ channels (VGNCs) and slows their inactivation .


Chemical Reactions Analysis

AaH IT4 interacts with voltage-gated Na+ channels (VGNCs) in a specific manner. It does not discriminate between Nav1.2 and Nav1.6, the two VGNC isoforms expressed in neocortical layer-5 pyramidal neurons . At a concentration of 7 nM, AaH IT4 causes a detectable deformation of the somatic action potential (AP) after local delivery of the toxin .

Scientific Research Applications

Toxin Characterization and Biological Activity

Scorpion toxin AaH IT4, derived from the venom of the scorpion Androctonus australis, shares structural similarities with other β-toxins and exhibits both insecticidal and mammalian toxicity. It competes with anti-mammal toxins in binding assays and shows contracting activity in insects, highlighting its dual activity. A study detailed the action of a toxin (Am IT) on insect axonal sodium currents, which competes with AaH IT4 in binding assays, indicating structural and functional similarities (Oukkache et al., 2015).

Potential in Cancer Therapy

Research has identified scorpion venoms, including AaH IT4, as having potential anticancer properties. They can decrease cancer growth, induce apoptosis, inhibit cancer progression and metastasis in vitro and in vivo. This opens up possibilities for their application as novel cancer therapeutics (Ding et al., 2014).

Bioengineering and Immunotherapy

Scorpion toxins like AaH IT4 have been used to generate fusion protein constructs for immunisation against scorpion venom. These constructs can induce the production of protective antibodies and provide a basis for developing vaccines or immunotherapies against scorpion stings (Legros et al., 2001).

Application in Agriculture

The toxin has been identified as an insect-selective toxin with potential applications in pest control. Recombinant expression in various organisms enhances their virulence against insect pests, and transgenic plants expressing AaH IT4 have shown anti-insect activity. This suggests its utility in developing more targeted and environmentally friendly insecticides (Deng et al., 2019).

Potential as Therapeutic Agents

Scorpion toxins, including AaH IT4, have shown properties useful in medicine, such as antimicrobial activity, anticancer properties, treatment of autoimmune diseases, and cardiovascular effects. These findings highlight their potential as therapeutic agents (Bhavya et al., 2016).

Mechanism of Action

AaH IT4 acts by targeting voltage-gated Na+ channels (VGNCs) and slowing their inactivation . This results in the prolongation of the action potential (AP), particularly in the axon initial segment (AIS) where VGNCs are highly expressed . This effect is substantial even at minimal concentrations of the toxin .

Safety and Hazards

The venom of the scorpion Androctonus australis Hector, which contains AaH IT4, can cause paralysis, cardiac arrhythmia, and death in mammals . It may also exacerbate the systemic inflammatory response and promote the development of lung injury . Therefore, handling and usage of this toxin require extreme caution.

Future Directions

The study of the effects of AaH IT4 is important to unravel the specific role and function of VGNCs . It may also suggest novel pathways for medical research . Molecules targeting VGNCs, including peptides like AaH IT4, are proposed as potential therapeutic tools . Thus, future research could focus on the therapeutic potential of AaH IT4 and similar molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of scorpion toxin AaH IT4 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide chain is assembled stepwise on a resin support, with each amino acid being added in a specific order and protected with a temporary Fmoc group. After completion of the peptide chain, the Fmoc groups are removed and the peptide is cleaved from the resin support. The crude peptide is then purified using HPLC to obtain the final product.", "Starting Materials": ["Fmoc-protected amino acids (including Lys, Arg, Asp, Glu, Ser, Thr, Tyr, and Trp)", "Rink amide resin", "Coupling reagents (such as HBTU, HATU, or PyBOP)", "Cleavage reagents (such as trifluoroacetic acid (TFA) and scavengers (such as triisopropylsilane (TIS))", "HPLC solvents (such as water and acetonitrile)"], "Reaction": ["1. Swell the Rink amide resin in DMF", "2. Couple the first Fmoc-protected amino acid to the resin using a coupling reagent", "3. Deprotect the Fmoc group using piperidine in DMF", "4. Repeat steps 2-3 for each subsequent amino acid, following the desired sequence", "5. After the final amino acid is coupled, deprotect all remaining Fmoc groups using piperidine in DMF", "6. Cleave the peptide from the resin using TFA and scavengers", "7. Purify the crude peptide using HPLC", "8. Analyze the final product using analytical HPLC and mass spectrometry to confirm purity and identity."] }

CAS RN

130726-76-0

Molecular Formula

C9H14O3

Molecular Weight

0

Purity

≥ 99 %. (capillary electrophoresis).

synonyms

scorpion toxin AaH IT4

Origin of Product

United States

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